4-Amino-7-bromothieno[3,4-d]pyrimidine
Overview
Description
Scientific Research Applications
Protein Tyrosine Kinase Inhibitors as Anticancer Agents
4-Amino-7-bromothieno[3,4-d]pyrimidine derivatives have been explored for their potential as protein tyrosine kinase inhibitors, which are key targets in anticancer therapy. Such compounds are considered valuable in the development of novel anticancer agents due to their ability to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression (Jiang Da-hong, 2012).
Antiviral Properties
This compound analogues have shown promising results in antiviral research. Studies have indicated their effectiveness against various viruses, including herpes simplex virus and human cytomegalovirus. This suggests their potential use in treating viral infections (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).
Kinase Inhibitor Development
Derivatives of this compound have been utilized in the design and synthesis of kinase inhibitors. These inhibitors target specific kinases involved in various biological processes and diseases, including cancer and inflammatory disorders. The modification of these compounds allows for the development of more potent and selective kinase inhibitors (G. Rewcastle et al., 1996).
Potential in Radioprotective and Antitumor Activities
Novel thieno[2,3-d]pyrimidine derivatives, which include this compound, have shown promise in radioprotective and antitumor activities. These compounds have been explored for their ability to protect against radiation-induced damage and exhibit antitumor properties, making them candidates for further investigation in oncology and radioprotection (S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009).
Electrochemical Reduction Studies
Electrochemical studies involving pyrimidine and related compounds, including this compound, have been conducted to understand their reduction behavior. Such studies are crucial for understanding the chemical properties and reactivity of these compounds, which can have implications in various fields, including medicinal chemistry and material science (David L. Smith, P. Elving, 1961).
Mechanism of Action
Target of Action
The primary target of 4-Amino-7-bromothieno[3,4-d]pyrimidine is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and growth .
Mode of Action
This compound acts as a potent inhibitor of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets and thus inhibiting the progression of the cell cycle .
Biochemical Pathways
By inhibiting CDKs, this compound affects the cell cycle regulation pathway . This leads to a halt in cell cycle progression, particularly at the S phase, and can induce apoptosis .
Result of Action
The inhibition of CDKs by this compound results in cell cycle arrest and can lead to apoptosis . This makes it a potential candidate for anti-tumor therapies, as it can selectively target proliferating cells .
Properties
IUPAC Name |
7-bromothieno[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGJTRGEFQUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)Br)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.